

N-Phenyl-bis(trifluoromethanesulfonimide): A Versatile Catalyst in Modern Organic Synthesis

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Compound of Interest

Compound Name: Phenyl triflimide

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-bis(trifluoromethanesulfonimide), often abbreviated as PhNTf₂, is a stable, crystalline, and easy-to-handle triflating agent that has become an indispensable tool in organic synthesis. [1] Its primary role is to introduce the powerful trifluoromethanesulfonyl (triflyl or Tf) group onto various substrates, thereby activating them for a wide range of chemical transformations. [2][3] The resulting triflates are excellent leaving groups, making them highly valuable intermediates in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries. [2][4] PhNTf₂ offers significant advantages over other triflating agents like trifluoromethanesulfonic anhydride (Tf₂O), including its stability, ease of handling, and often superior performance in generating enol triflates from carbonyl compounds. [1][3]

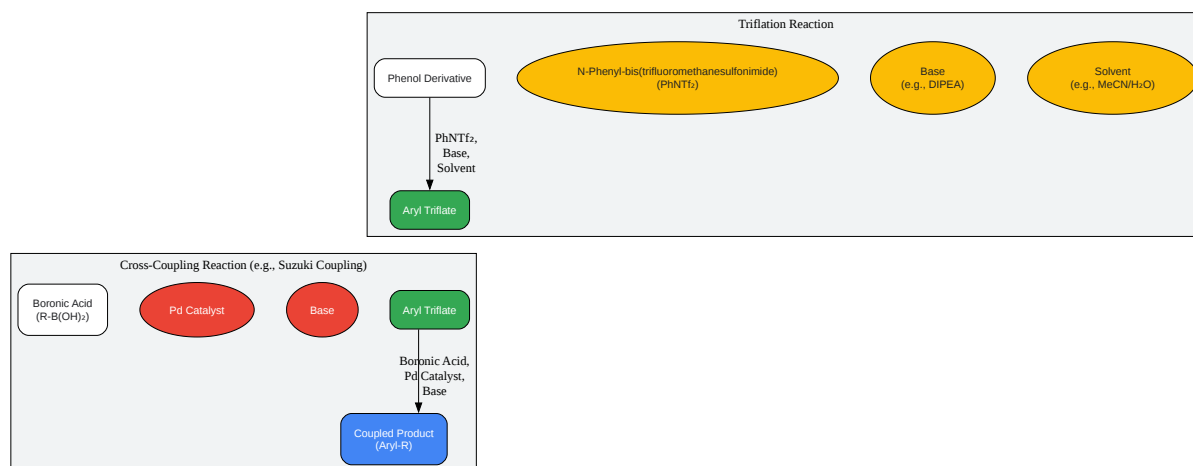
Key Applications in Organic Synthesis

The principal application of N-phenyl-bis(trifluoromethanesulfonimide) is as a reagent for the synthesis of aryl and enol triflates. These intermediates are pivotal for various subsequent reactions, most notably palladium-catalyzed cross-coupling reactions.

Synthesis of Aryl Triflates from Phenols

PhNTf₂ is highly effective for the triflation of phenols. The resulting aryl triflates are stable and can be readily purified, serving as versatile precursors for carbon-carbon and carbon-heteroatom bond-forming reactions.

Experimental Workflow: Phenol Triflation and Subsequent Cross-Coupling



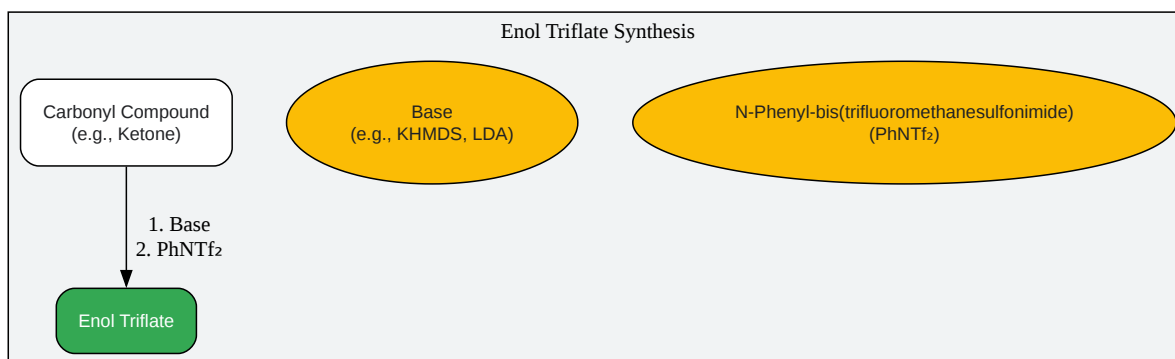
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Caption: General workflow for the synthesis of aryl triflates and their use in cross-coupling reactions.

Synthesis of Enol and Vinyl Triflates from Carbonyl Compounds

PhNTf₂ is particularly advantageous for the synthesis of enol triflates from ketones and other carbonyl compounds.[3] These enol triflates are crucial intermediates for forming carbon-carbon bonds at the α-position of the carbonyl group.

General Reaction Scheme: Formation of Enol Triflates



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Caption: Synthesis of enol triflates from carbonyl compounds using PhNTf₂.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various triflates using N-phenyl-bis(trifluoromethanesulfonimide).

Table 1: Synthesis of Aryl Triflates from Phenols

Substrate (Phenol)	Base	Solvent	Time (h)	Yield (%)
4-Fluoro-4'-hydroxybiphenyl	DIPEA	MeCN/H ₂ O	4	85
4-Methoxyphenol	DIPEA	MeCN/H ₂ O	4	95
4-Chlorophenol	DIPEA	MeCN/H ₂ O	4	92
2-Bromophenol	DIPEA	MeCN/H ₂ O	4	88
2,6-Dimethylphenol	DIPEA	MeCN/H ₂ O	4	91

Data sourced from a study on the chemoselective synthesis of triflates.[5]

Table 2: Synthesis of Enol/Vinyl Triflates from Carbonyl Compounds

Substrate	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
β-Tetralone	KHMDS	THF	-78 to 0	1	97-99
2-Acetylfuran derivative	LHMDS	THF	-78	-	60

Data for β-Tetralone from Organic Syntheses, 2014, 91, 39-51.[6] Data for 2-Acetylfuran derivative from a study on the synthesis of Methyl α-Trioxacarcinoside B.[7]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl Triflates from Phenols

This protocol is adapted from a procedure for the ex situ generation of CF₃SO₂F gas from PhNTf₂ for the triflation of phenols.[5]

Materials:

- N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.5 equiv.)
- Potassium bifluoride (KHF₂) (1.0 equiv.)
- Acetonitrile (MeCN)
- (Hetero)aryl alcohol (1.0 mmol, 1.0 equiv.)
- N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.)
- Water (H₂O)

Procedure:

- In a generation chamber, N-phenyl-bis(trifluoromethanesulfonimide) (1.5 equiv.) and KHF₂ (1.0 equiv.) are combined in acetonitrile (0.86 M).
- In a separate reaction chamber, the (hetero)aryl alcohol (1.0 mmol, 1.0 equiv.) and DIPEA (1.5 equiv.) are dissolved in a mixture of acetonitrile and water.
- The CF₃SO₂F gas generated in the first chamber is introduced into the reaction chamber containing the phenol derivative.
- The reaction is stirred at room temperature for approximately 4 hours.
- Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography to yield the corresponding aryl triflate.

Protocol 2: Synthesis of 3,4-Dihydronaphthalen-2-yl Trifluoromethanesulfonate from β -Tetralone

This protocol is a detailed procedure from Organic Syntheses.[6]

Materials:

- β -Tetralone (1.05 equiv.)
- Potassium tert-butoxide (1.05 equiv.)

- N-phenyl-bis(trifluoromethanesulfonimide) (1.00 equiv.)
- Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Water

Procedure:

- An oven-dried three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere is charged with β -tetralone and THF.
- The flask is cooled to -78 °C in a dry ice/acetone bath.
- Potassium tert-butoxide is added portion-wise to the solution. The mixture is then warmed to 0 °C and stirred for 1 hour.
- The solution is re-cooled to -78 °C, and N-phenyl-bis(trifluoromethanesulfonimide) is added in one portion.
- The reaction mixture is warmed to 0 °C and stirred for an additional 1-2 hours.
- The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired enol triflate in high yield (97-99%).

Conclusion

N-phenyl-bis(trifluoromethanesulfonimide) is a highly efficient and versatile reagent for the synthesis of aryl and enol triflates. Its stability, ease of handling, and high reactivity make it a superior choice for many applications in organic synthesis. The resulting triflate intermediates are crucial building blocks for the construction of complex molecules, enabling researchers and drug development professionals to access a wide array of novel compounds. The provided

protocols and data serve as a practical guide for the effective utilization of this powerful synthetic tool.

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